molecular formula C14H18BrN5O2S B2705486 4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921125-28-2

4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2705486
CAS RN: 921125-28-2
M. Wt: 400.3
InChI Key: FNGDJOBHBUAAHW-UHFFFAOYSA-N
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Description

4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as BCTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTM is a sulfonamide derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Photodynamic Therapy Applications

One area of significant interest is the use of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Cyclooxygenase-2 Inhibition

Another research area involves the synthesis of compounds for molecular docking and bioassay studies as cyclooxygenase-2 inhibitors. Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which was analyzed for its structure and potential as a cyclooxygenase-2 inhibitor, though it displayed no inhibition potency for the enzyme (Al-Hourani et al., 2016).

Antimicrobial Applications

Ranganatha et al. (2018) explored the antimicrobial potential of 5–bromo–2-chloropyrimidin-4-amine derivatives, including benzenesulfonamides, against pathogenic bacterial and fungal strains. Their findings highlighted the significant antimicrobial activity of these compounds, suggesting their potential in developing new antimicrobial agents (Ranganatha et al., 2018).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and studied their carbonic anhydrase I and II inhibitory effects. Their research indicates the potential of these compounds to be developed further for detailed carbonic anhydrase inhibition studies, which can have implications in treating conditions such as glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

properties

IUPAC Name

4-bromo-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGDJOBHBUAAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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